Cas no 1356114-05-0 ((3-(6-(Trifluoromethyl)pyridin-3-yl)phenyl)methanol)

(3-(6-(Trifluoromethyl)pyridin-3-yl)phenyl)methanol structure
1356114-05-0 structure
Product name:(3-(6-(Trifluoromethyl)pyridin-3-yl)phenyl)methanol
CAS No:1356114-05-0
MF:C13H10F3NO
MW:253.2198138237
CID:4696546

(3-(6-(Trifluoromethyl)pyridin-3-yl)phenyl)methanol Chemical and Physical Properties

Names and Identifiers

    • (3-(6-(Trifluoromethyl)pyridin-3-yl)phenyl)methanol
    • Inchi: 1S/C13H10F3NO/c14-13(15,16)12-5-4-11(7-17-12)10-3-1-2-9(6-10)8-18/h1-7,18H,8H2
    • InChI Key: ZOYPQHVEMYYENC-UHFFFAOYSA-N
    • SMILES: FC(C1=CC=C(C=N1)C1=CC=CC(CO)=C1)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 270
  • Topological Polar Surface Area: 33.1

(3-(6-(Trifluoromethyl)pyridin-3-yl)phenyl)methanol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM500497-1g
(3-(6-(Trifluoromethyl)pyridin-3-yl)phenyl)methanol
1356114-05-0 97%
1g
$552 2022-06-13

(3-(6-(Trifluoromethyl)pyridin-3-yl)phenyl)methanol Related Literature

Additional information on (3-(6-(Trifluoromethyl)pyridin-3-yl)phenyl)methanol

Compound CAS No. 1356114-05-0: (3-(6-(Trifluoromethyl)pyridin-3-yl)phenyl)methanol

The compound with CAS number 1356114-05-0, commonly referred to as (3-(6-(Trifluoromethyl)pyridin-3-yl)phenyl)methanol, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structure, which combines a trifluoromethyl-substituted pyridine ring with a phenolic alcohol group. The presence of the trifluoromethyl group imparts distinctive electronic and steric properties, making this compound a valuable building block in the synthesis of advanced materials and bioactive molecules.

Recent studies have highlighted the potential of (3-(6-(Trifluoromethyl)pyridin-3-yl)phenyl)methanol in drug discovery, particularly in the development of kinase inhibitors and other enzyme-targeting agents. Its ability to form hydrogen bonds and engage in π-interactions makes it an ideal candidate for modulating protein-ligand interactions. Researchers have also explored its application in the creation of fluorescent sensors, leveraging its electronic properties to detect specific analytes in complex environments.

In terms of synthesis, this compound is typically prepared through a multi-step process involving nucleophilic aromatic substitution and subsequent functionalization. The use of palladium-catalyzed cross-coupling reactions has proven particularly effective in constructing the carbon-heteroatom bonds necessary for its formation. These methods not only ensure high yields but also enable precise control over the stereochemistry of the final product.

The physical properties of CAS No. 1356114-05-0 are well-documented, with a melting point of approximately 85°C and a boiling point around 280°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and acetonitrile facilitates its use in various chemical reactions. Additionally, spectroscopic analyses, including NMR and IR spectroscopy, have provided detailed insights into its molecular structure and bonding characteristics.

One of the most promising applications of this compound lies in its role as an intermediate in the synthesis of more complex molecules. For instance, it has been employed as a precursor in the construction of heterocyclic frameworks that exhibit potent anti-cancer activity. By incorporating this compound into larger molecular systems, researchers can enhance bioavailability and target specificity, paving the way for novel therapeutic agents.

Moreover, recent advancements in computational chemistry have allowed for a deeper understanding of the electronic properties of (3-(6-(Trifluoromethyl)pyridin-3-yl)phenyl)methanol. Density functional theory (DFT) calculations have revealed its ability to act as both an electron donor and acceptor, depending on the reaction environment. This dual functionality underscores its versatility in both synthetic and applied chemistry contexts.

In conclusion, CAS No. 1356114-05-0 represents a significant advancement in modern organic chemistry. Its unique structure, coupled with its versatile reactivity and promising applications across multiple disciplines, positions it as a key player in future research endeavors. As ongoing studies continue to uncover new potentials for this compound, it is poised to make substantial contributions to the development of innovative materials and therapeutic agents.

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